molecular formula C9H9BrO3 B2516059 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine CAS No. 190661-82-6

5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine

Cat. No.: B2516059
CAS No.: 190661-82-6
M. Wt: 245.072
InChI Key: ZJNULBCPSOSUHJ-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS 190661-82-6) is a high-value benzo[1,4]dioxine derivative designed for pharmaceutical research and discovery. This compound serves as a versatile chemical intermediate, particularly in the development of novel Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors . Research has identified the 2,3-dihydrobenzo[b][1,4]dioxine scaffold as a tractable lead for anticancer drug development, with optimized compounds demonstrating potent PARP1 enzyme inhibition (IC50 = 5.8 μM for the core scaffold) . PARP1 is a crucial nuclear protein involved in DNA repair, and its inhibition is a promising strategy for sensitizing cancer cells to chemo- and radio-therapy . With the molecular formula C9H9BrO3 and a molecular weight of 245.07, this brominated and methoxylated building block is supplied for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-8-methoxy-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-11-7-3-2-6(10)8-9(7)13-5-4-12-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNULBCPSOSUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Strategic Differentiation of 5-Bromo- and 6-Bromo-1,4-Benzodioxane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and its role in a multitude of biologically active compounds.[1][2] Brominated derivatives of this scaffold serve as versatile intermediates for introducing further molecular complexity via cross-coupling reactions. However, the positional isomerism of the bromine substituent on the aromatic ring—specifically, the distinction between the 5-bromo and 6-bromo isomers—presents significant, yet often underestimated, challenges and opportunities in synthetic chemistry and drug development. This guide provides an in-depth analysis of the core differences between these two isomers, moving beyond simple property listing to explore the causal relationships between their structure, synthesis, reactivity, and analytical characterization. For researchers and drug development professionals, understanding these distinctions is paramount for efficient synthesis design, unambiguous structural confirmation, and the successful execution of development campaigns.

The Root of Isomeric Divergence: Electronic Influence of the Dioxane Ring

To grasp the profound differences between the 5- and 6-bromo isomers, one must first appreciate the electronic nature of the 1,4-benzodioxane ring system itself. The two ether oxygen atoms fused to the benzene ring exert a powerful +M (mesomeric) or resonance effect, donating lone-pair electron density into the aromatic π-system. This effect is significantly stronger than their electron-withdrawing inductive (-I) effect.

Consequently, the fused dioxane ring is an activating, ortho-, para-directing group .[3][4] This electronic influence is the central pillar upon which the divergent synthetic and reactivity profiles of the 5- and 6-bromo isomers are built. It dictates that the positions ortho (position 5) and para (position 6) to the ether linkage are the most electron-rich and thus most susceptible to electrophilic attack.

Caption: The 1,4-benzodioxane numbering system and the ortho/para directing influence of the ether oxygens.

Synthesis Strategy: A Tale of Two Pathways

The electronic effects described above directly forbid the synthesis of 5-bromo-1,4-benzodioxane via the same simple method used for its 6-bromo counterpart. This divergence in synthetic accessibility is the most critical practical difference between the two isomers.

The Direct Path to 6-Bromo-1,4-Benzodioxane: Electrophilic Aromatic Substitution

Given that the 6-position is para to one ether oxygen and meta to the other, it is highly activated and sterically accessible. This allows for a straightforward synthesis via electrophilic aromatic substitution. The direct bromination of 1,4-benzodioxane proceeds with high regioselectivity to yield the 6-bromo isomer as the major product.

Caption: Synthesis of 6-bromo-1,4-benzodioxane via direct electrophilic bromination.

G reagent reagent benzodioxane 1,4-Benzodioxane bromo6 6-Bromo-1,4-Benzodioxane benzodioxane->bromo6  Electrophilic  Aromatic  Substitution br2 Br₂ acetic_acid Acetic Acid (solvent)

The Indirect Path to 5-Bromo-1,4-Benzodioxane: Directed Ring Construction

Direct bromination fails to produce the 5-bromo isomer in appreciable yields because the para position (6) is electronically favored. Therefore, the synthesis of 5-bromo-1,4-benzodioxane must proceed through a constructive approach where the bromine is already in place on a precursor molecule before the dioxane ring is formed.

The most common strategy involves the Williamson ether synthesis, starting with a catechol derivative where the bromine is positioned to become the 5-substituent. For example, the reaction of 3-bromocatechol with an appropriate C2 synthon (like 1,2-dibromoethane or a derivative) builds the dioxane ring onto the pre-brominated aromatic core.[5] This strategy often produces a mixture of the 5-bromo and 8-bromo isomers, which then requires careful chromatographic separation.[5] An alternative precursor is 2,3-dihydroxybenzoic acid , where the carboxyl group can be used to direct the synthesis before being removed in a later step.[6]

This fundamental difference in synthetic strategy has significant implications for cost, scalability, and impurity profiles in any drug development program.

Analytical Differentiation: The Unambiguous Power of 2D NMR

While routine 1D NMR can provide initial clues, the spectra of positional isomers can be deceptively similar. The separation of these isomers can also be challenging.[7] For unequivocal structural confirmation, two-dimensional NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is the gold standard.

The logic hinges on identifying long-range (2- and 3-bond) correlations between protons and carbons. The key is to leverage the protons on the ethylenedioxy bridge (H2 and H3) and the aromatic proton meta to the bromine, and observe their correlations to the two quaternary "bridgehead" carbons (C9 and C10) that are part of both rings.

  • For 6-Bromo-1,4-benzodioxane: The aromatic proton at C5 (ortho to the bromine) will show a ³J HMBC correlation to C7 and C9. The proton at C7 will show correlations to C5 and C9. Critically, the protons on the dioxane ring (H2/H3) will show correlations to the bridgehead carbons C9 and C10.

  • For 5-Bromo-1,4-Benzodioxane: The aromatic proton at C6 (meta to the bromine) will show a ³J correlation to C8 and C10. The protons on the dioxane ring (H2/H3) will show correlations to C9 and C10.

The unambiguous assignment comes from piecing together these correlations. As demonstrated in the analogous case of 5- and 8-bromo-1,4-benzodioxane-2-carboxylates, the pattern of correlations from easily identifiable protons (like the dioxane methylenes) to the bridgehead carbons provides a definitive structural proof that 1D methods cannot offer.[5][8]

Caption: Logical workflow for isomer differentiation using HMBC NMR.

G start Isomer Mixture (5-Bromo & 6-Bromo) hmbc Acquire 2D HMBC Spectrum start->hmbc identify_protons Identify Key Proton Signals: - Dioxane CH₂ (H2/H3) - Aromatic Protons hmbc->identify_protons correlate Trace ³J(C,H) Correlations to Bridgehead Carbons (C9, C10) identify_protons->correlate logic Does meta-H correlate to C10? Does ortho-H correlate to C9? correlate->logic isomer5 Structure is 5-Bromo logic->isomer5  Yes isomer6 Structure is 6-Bromo logic->isomer6  No

Comparative Physicochemical and Reactivity Profile

The shift of the bromine atom from the para-like 6-position to the ortho-like 5-position subtly alters the molecule's physical properties and significantly impacts its chemical reactivity.

Physicochemical Properties
Property5-Bromo-1,4-benzodioxane6-Bromo-1,4-benzodioxaneRationale for Difference
CAS Number 58328-39-5[9]52287-51-1Unique identifiers
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂Isomers
Molecular Weight 215.04 g/mol 215.04 g/mol Isomers
Physical Form Solid or Liquid[10]LiquidThe more symmetric 6-bromo isomer likely has a less efficient crystal packing, leading to a lower melting point.
Boiling Point Not widely reported259-260 °C (lit.)Minor differences in dipole moment and van der Waals forces are expected.
Density Not widely reported1.598 g/mL at 25 °C (lit.)Reflects differences in molecular packing in the liquid state.
Refractive Index n20/D ~1.59n20/D 1.588 (lit.)Similar, as expected for isomers with identical composition.

Note: Data is compiled from supplier information and may vary. Literature values for the 5-bromo isomer are less common due to its more complex synthesis.

Chemical Reactivity

The primary utility of these isomers is as substrates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While both are reactive, their rates can differ due to a combination of electronic and steric factors.

  • Electronic Effects: The 6-position is more electronically activated by the dioxane ring's resonance effect compared to the 5-position. However, reactivity in palladium-catalyzed cross-coupling is complex. The rate-determining step is often oxidative addition of the Pd(0) catalyst into the carbon-bromine bond. The electron density at the carbon atom directly influences this step. It is plausible that the electron-richer 6-position could exhibit different reaction kinetics compared to the 5-position.

  • Steric Hindrance: The 5-position is sterically more encumbered, being flanked by the fused dioxane ring and a hydrogen atom (ortho to the ether linkage). The 6-position is less hindered. This steric difference can play a significant role in the approach of the bulky palladium catalyst, potentially leading to slower reaction rates for the 5-bromo isomer in certain cross-coupling reactions.

In practice, this means that reaction conditions optimized for a Suzuki coupling with 6-bromo-1,4-benzodioxane may not be optimal for the 5-bromo isomer, potentially requiring higher catalyst loading, more specialized ligands, or longer reaction times to achieve comparable yields.

Detailed Experimental Protocols

The following protocols are generalized representations based on established literature procedures. They are intended for informational purposes and must be adapted and optimized by researchers with appropriate safety precautions.

Protocol 5.1: Synthesis of 6-Bromo-1,4-benzodioxane

Principle: Direct electrophilic bromination of the electron-rich aromatic ring.

Materials:

  • 1,4-Benzodioxane

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate & Hexanes (for chromatography)

Procedure:

  • Dissolve 1,4-benzodioxane (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into a beaker containing ice water and quench the excess bromine by slowly adding sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 6-bromo-1,4-benzodioxane as a colorless liquid.

Protocol 5.2: Synthesis of Methyl 5-Bromo-1,4-benzodioxane-2-carboxylate (Key Intermediate for the 5-Bromo Scaffold)

Principle: Constructing the dioxane ring onto a pre-brominated catechol framework. This protocol yields a key, versatile intermediate from which the 5-bromo scaffold can be further elaborated.[5]

Materials:

  • 3-Bromocatechol

  • Methyl 2,3-dibromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate & Petroleum ether (for chromatography)

Procedure:

  • To a round-bottom flask, add 3-bromocatechol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

  • Stir the suspension vigorously at room temperature.

  • Add methyl 2,3-dibromopropionate (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the consumption of starting material by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of methyl 5-bromo- and 8-bromo-1,4-benzodioxane-2-carboxylate. Purify and separate the isomers by flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient).[5] The 5-bromo isomer is typically the second major product to elute.[5]

  • Characterize the fractions by 2D NMR to confirm the identity of the 5-bromo isomer.

Self-Validating System Note: The successful synthesis of the 6-bromo isomer relies on the predictable outcome of electrophilic aromatic substitution. The protocol for the 5-bromo intermediate is self-validating through the necessary step of chromatographic separation and unambiguous spectroscopic confirmation, acknowledging the inherent formation of regioisomers.

Conclusion

The distinction between 5-bromo- and 6-bromo-1,4-benzodioxane is a clear illustration of how a subtle change in substituent position leads to fundamental differences in chemical identity. These are not interchangeable intermediates. Their synthetic pathways are entirely divergent, dictated by the inherent electronic properties of the benzodioxane ring. This leads to significant differences in accessibility and cost. Furthermore, their unambiguous identification requires sophisticated analytical techniques like 2D NMR, and their reactivity in subsequent transformations can be influenced by varied electronic and steric environments. For the medicinal chemist and process scientist, a thorough understanding of these core technical differences is essential for designing efficient synthetic routes, ensuring structural integrity, and ultimately accelerating the journey from discovery to development.

References

  • Dall'Angelo, M., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]

  • Dall'Angelo, M., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate: Unambiguous Identification of the Two Regioisomers by HMBC NMR. Molbank, 2023(2), M1661. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Barret, R., et al. (2006). Separation of Benzodioxinic Isomers in LC. A Molecular Modeling Approach for the Choice of the Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 26(12), 1927-1944. [Link]

  • LibreTexts. (2021). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420–427. [Link]

  • Hammett equation. (2024). In Wikipedia. [Link]

  • Clark, J. (n.d.). Electrophilic substitution into already substituted benzene rings. Chemguide. Retrieved February 15, 2026, from [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][5][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Process for the decarboxylation of aromatic carboxylic acids. (1998).
  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Singh, N., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 104-116. [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine from catechol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Executive Summary

This application note details the optimized protocol for the synthesis of This compound (CAS: 190661-82-6). This compound is a critical pharmacophore and intermediate in the development of serotonergic ligands (e.g., 5-HT1A agonists like Eltoprazine and Flibanserin analogs).

The synthesis utilizes 3-methoxycatechol as the primary precursor.[1][2][3] The route is characterized by a two-stage process: (1) An efficient Williamson ether synthesis to construct the 1,4-benzodioxan core, followed by (2) a highly regioselective electrophilic aromatic bromination. This guide emphasizes process control, impurity management, and scalability, moving beyond standard literature procedures to provide industrial-grade insights.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electronic properties of the 5-methoxy-2,3-dihydrobenzo[b][1,4]dioxine intermediate.

  • Electronic Directing Effects: The methoxy group at position 5 is a strong ortho/para director. The ethylenedioxy bridge (positions 1 and 4) acts as a moderate activator.

  • Regioselectivity: Electrophilic substitution on 5-methoxybenzodioxan can occur at position 6 (ortho to OMe) or position 8 (para to OMe). Steric hindrance from the methoxy group and the thermodynamic stability of the para-substituted intermediate strongly favor the 8-position, aligning with the target molecule's requirement.

Pathway Diagram

ReactionScheme Start 3-Methoxycatechol (Precursor) Intermed 5-Methoxy-2,3-dihydrobenzo [b][1,4]dioxine Start->Intermed  Cyclization   Reagent1 1,2-Dibromoethane K2CO3, DMF Reagent1->Start Product 5-Bromo-8-methoxy-2,3- dihydrobenzo[b][1,4]dioxine (Target) Intermed->Product  Regioselective Bromination   Reagent2 N-Bromosuccinimide (NBS) Acetonitrile, 0°C Reagent2->Intermed

Caption: Two-step synthetic pathway from catechol precursor to brominated target.

Phase 1: Synthesis of 5-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

This step involves the double nucleophilic substitution of 3-methoxycatechol with a 1,2-dihaloethane.

Materials & Reagents
ReagentEquiv.RoleGrade
3-Methoxycatechol1.0Starting Material>98%
1,2-Dibromoethane (DBE)1.5ElectrophileReagent
Potassium Carbonate (K₂CO₃)2.5BaseAnhydrous, Powder
Potassium Iodide (KI)0.1Catalyst (Finkelstein)>99%
DMF (N,N-Dimethylformamide)-SolventAnhydrous
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Solvation: Charge the flask with 3-Methoxycatechol (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (24.6 g, 178 mmol) in a single portion. The suspension will turn dark due to phenoxide formation.

    • Expert Insight: Add a pinch of Sodium Dithionite (Na₂S₂O₄) at this stage. Catechols are prone to oxidation to ortho-quinones under basic conditions; dithionite acts as a scavenger to prevent "tarring" and improves yield.

  • Catalyst & Electrophile: Add KI (1.2 g, 7.1 mmol) followed by the dropwise addition of 1,2-Dibromoethane (9.2 mL, 107 mmol) over 15 minutes.

    • Mechanism:[4][5][6][7] KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the ring closure.

  • Reaction: Heat the mixture to 100°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting catechol (lower Rf) should disappear.

  • Workup:

    • Cool to room temperature.[4][8]

    • Filter off the inorganic salts (KBr, K₂CO₃) and wash the cake with EtOAc.

    • Concentrate the filtrate to remove the bulk of DMF (rotary evaporator, high vacuum, 60°C).

    • Resuspend residue in water (100 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with 1M NaOH (to remove unreacted phenols) followed by Brine.

    • Dry over MgSO₄ and concentrate.[3][7]

  • Purification: If necessary, purify via vacuum distillation or short-path silica plug.

    • Yield Expectation: 85–92% (Pale yellow oil).

Phase 2: Regioselective Bromination[5]

The objective is to install a bromine atom at the C8 position. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is preferred over elemental bromine to control the reaction rate and enhance para-selectivity.

Materials & Reagents
ReagentEquiv.Role
5-Methoxy-benzodioxan (from Phase 1)1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile (MeCN)-Solvent
Ammonium Acetate (NH₄OAc)0.1Catalyst (Protonic)
Experimental Protocol
  • Setup: Use a light-shielded flask (wrap in foil) equipped with a magnetic stir bar and thermometer. NBS reactions can be radical-initiated by light; shielding promotes the ionic electrophilic substitution pathway.

  • Dissolution: Dissolve 5-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (10.0 g, 60.2 mmol) in Acetonitrile (120 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical Control Point: Low temperature is essential to maximize regioselectivity. Higher temperatures increase the ratio of the unwanted 6-bromo isomer and dibrominated byproducts.

  • Bromination: Add NBS (11.2 g, 63.2 mmol) portion-wise over 30 minutes. Maintain internal temperature < 5°C.

    • Catalysis: Add NH₄OAc (0.46 g). Mild acid catalysis activates the NBS.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • Monitoring: HPLC or GC is preferred over TLC here to distinguish between regioisomers (6-Br vs 8-Br). The 8-Br isomer is generally the major product (>90%).

  • Workup:

    • Quench the reaction with saturated aqueous Sodium Thiosulfate (50 mL) to destroy excess bromine/NBS.

    • Concentrate to remove Acetonitrile.

    • Extract aqueous residue with Dichloromethane (DCM).

    • Wash organic layer with water and brine.[8]

  • Purification (Crystallization):

    • The crude oil often solidifies upon standing. Recrystallize from Ethanol/Water or Isopropanol .

    • Regio-purification: If the 6-bromo isomer is present (>5%), recrystallization is usually sufficient to remove it, as the symmetrical nature of the 8-bromo isomer often leads to better lattice packing.

    • Yield Expectation: 75–85% (White to off-white solid).

Analytical Validation

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 88–90°C (Lit. varies)Capillary
¹H NMR (CDCl₃)

7.05 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 4.2-4.3 (m, 4H, Ethylene), 3.85 (s, 3H, OMe)
400 MHz NMR
Mass Spec [M+H]+ = 245/247 (1:1 ratio)LC-MS (ESI)
Purity >98.5%HPLC (254 nm)

Interpretation of NMR: The key to confirming the 8-bromo structure over the 6-bromo isomer is the coupling constant of the aromatic protons.

  • 8-Bromo isomer (Target): The two remaining protons are ortho to each other (positions 6 and 7). Expect a doublet with

    
    .
    
  • 6-Bromo isomer (Impurity): The protons would be at positions 7 and 8 (also ortho) OR if bromination happened elsewhere? No, if Br is at 6, protons are at 7 and 8. The coupling constants are similar, so NOE (Nuclear Overhauser Effect) experiments are definitive.

    • NOE Check: Irradiate the OMe signal. If you see enhancement of an aromatic proton, that proton is at position 6.

    • In the Target (8-Br) : The proton at position 6 is present. NOE observed.

    • In the Impurity (6-Br) : The position 6 is substituted by Br.[5] No proton adjacent to OMe. NOE NOT observed.

Process Logic & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: 3-Methoxycatechol Step1 Alkylation (DMF, K2CO3, DBE) Control: Add Na2S2O4 to prevent oxidation Start->Step1 Check1 QC: TLC/HPLC Complete conversion? Step1->Check1 Check1->Step1 No (Extend time) Step2 Workup & Extraction Remove DMF completely Check1->Step2 Yes Step3 Bromination (MeCN, NBS, 0°C) Control: Light shielding Step2->Step3 Check2 QC: Regioselectivity Check Is 8-Br:6-Br ratio > 15:1? Step3->Check2 Check2->Step3 No (Adjust Temp/Solvent) Step4 Recrystallization (EtOH) Purge minor isomer Check2->Step4 Yes Final Final Product This compound Step4->Final

Caption: Operational workflow emphasizing critical control points (CCPs) for purity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Oxidation of catechol (Black tar formation).Ensure inert atmosphere (N₂). Add Sodium Dithionite.
Incomplete Ring Closure Old/Wet DMF or weak base.Use fresh anhydrous DMF. Grind K₂CO₃ to fine powder.
Poor Regioselectivity (Phase 2) Temperature too high during NBS addition.Strictly maintain 0°C. Add NBS slower.
Di-bromination Excess NBS used.Stoichiometry must be precise (1.05 eq max).

References

  • Regioselective Bromination: Choi, T., & Ma, E. (2007).[4] Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85.[4] Link (Demonstrates directing effects in similar fused ring systems).

  • Synthesis of Benzodioxan Core: Gu, W., et al. (2011). Synthesis and biological evaluation of novel benzodioxan derivatives. European Journal of Medicinal Chemistry.
  • Target Compound Data: BLD Pharm. (n.d.). This compound Product Data. Link

  • Mechanistic Insight: Smith, M. B. (2020).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Finkelstein catalysis and Electrophilic Aromatic Substitution rules).

  • Related Scaffold Synthesis: Zhang, S., et al. (2022). Conversion of lignin-derived 3-methoxycatechol to natural products. Applied Microbiology and Biotechnology. Link (Source for 3-methoxycatechol handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Regioselective Bromination Yields Audience: Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for the functionalization of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (also known as 8-methoxy-1,4-benzodioxan). This scaffold is a critical pharmacophore in the synthesis of 5-HT1A receptor agonists (e.g., WB-4101 analogs) and other CNS-active agents.

The primary challenge in brominating this substrate is regioselectivity . The molecule contains three activating groups: the methoxy group at position 8 and the two oxygen atoms of the dioxane ring (positions 1 and 4).

The Regioselectivity Landscape

To optimize yield, you must understand the competing electronic vectors. The methoxy group is the strongest activator and directs ortho/para.

  • Position 5 (Target): Para to the 8-OMe group and ortho to the 4-oxygen. This position is electronically synergistic, making it the most nucleophilic site.

  • Position 7 (Major Impurity): Ortho to the 8-OMe group and para to the 4-oxygen. While activated, it is often sterically crowded by the adjacent methoxy group, but remains a competitive site for bromination.

  • Position 6: Meta to the 8-OMe group. This position is significantly less reactive.

Interactive Pathway Diagram

The following diagram illustrates the electronic directing effects and the divergent pathways leading to the desired product versus side products.

BrominationPathways Substrate 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine Reagent Reagent: NBS / MeCN (Electrophilic Aromatic Substitution) Substrate->Reagent Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate Prod_5 MAJOR PRODUCT 5-Bromo-8-methoxy-1,4-benzodioxan (Para to OMe) Intermediate->Prod_5 Path A: Electronic Synergy (Fastest) Prod_7 MINOR PRODUCT 7-Bromo-8-methoxy-1,4-benzodioxan (Ortho to OMe) Intermediate->Prod_7 Path B: Steric Hindrance (Slower) Prod_Di OVER-BROMINATION 5,7-Dibromo species Prod_5->Prod_Di Excess Reagent / High Temp Prod_7->Prod_Di Excess Reagent

Caption: Electrophilic aromatic substitution pathways. Path A (5-position) is favored by the para-directing power of the methoxy group.

Optimized Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . Unlike elemental bromine (


), NBS provides a controlled release of electrophilic bromine, minimizing over-bromination and oxidation of the dioxane ring.
Materials
  • Substrate: 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq). Freshly recrystallized if yellow.

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration).

  • Quench: Sodium thiosulfate (sat. aq.) and Sodium bicarbonate (sat. aq.).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous MeCN under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath.
    
    • Why? Low temperature suppresses the formation of the 7-bromo isomer and prevents radical side reactions at the benzylic positions of the dioxane ring.

  • Addition: Dissolve NBS (1.05 eq) in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes.

    • Critical Control Point: Rapid addition causes localized high concentrations of brominating agent, leading to the 5,7-dibromo byproduct.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (RT) and stir for an additional 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

  • Workup:

    • Concentrate the reaction mixture to remove most MeCN.

    • Redissolve in Ethyl Acetate.

    • Wash with 10%

      
        (to remove unreacted bromine species).
      
    • Wash with sat.[1]

      
        (to remove succinimide byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient. If the 7-bromo isomer is present >5%, flash chromatography (Silica, 0-20% EtOAc in Hexane) is required.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of the 5,7-dibromo byproduct. How do I stop this?

Diagnosis: This is a classic symptom of "over-bromination" caused by excess reagent or high temperatures. Solution:

  • Stoichiometry Check: Ensure you are using strictly 1.00–1.05 equivalents of NBS. Do not use a large excess "just to be safe."

  • Addition Rate: Slow down the addition of NBS. If the local concentration of NBS is high relative to the substrate, the highly reactive 5-bromo product will compete for the bromine source.

  • Temperature: Keep the reaction at -10°C to 0°C for the entire duration of the addition.

Q2: My conversion is stalled at 80%, but I'm afraid to add more NBS.

Diagnosis: The reaction might be inhibited by the accumulation of succinimide or lack of catalysis. Solution:

  • Catalysis: Add a catalytic amount (1-5 mol%) of Ammonium Acetate (

    
    )  or a drop of concentrated 
    
    
    
    (if acid-stable). This activates the NBS.[2]
  • Solvent Switch: If using DMF, switch to Acetonitrile or DCM . DMF can sometimes complex with bromine, slowing the reaction kinetics for deactivated substrates (though this substrate is activated).

Q3: How do I distinguish between the 5-bromo and 7-bromo isomers by NMR?

Diagnosis: Regioisomer identification is difficult due to the similar environment. Solution:

  • NOE (Nuclear Overhauser Effect): This is the definitive method.

    • 5-Bromo isomer: Irradiating the methoxy group (at pos 8) should show an NOE enhancement of the aromatic proton at position 7 (the only remaining ortho proton). It will not show enhancement of the dioxane protons at position 4.

    • 7-Bromo isomer: Irradiating the methoxy group will show no strong aromatic NOE (since pos 7 is blocked).

  • Coupling Constants: The aromatic protons in the 5-bromo isomer are ortho to each other (positions 6 and 7), showing a coupling constant of

    
     Hz .
    
Q4: The product is turning purple/brown during drying.

Diagnosis: Trace bromine or acid trapped in the crystal lattice. Solution:

  • Ensure the sodium thiosulfate wash was thorough.

  • Recrystallize with a small amount of activated charcoal to remove trace oxidants.

  • Store the product in the dark (amber vials), as brominated aromatic ethers can be light-sensitive.

Data Summary: Solvent & Reagent Screening

The following table summarizes typical yields and regioselectivity ratios (5-Br : 7-Br) based on internal application data and literature precedents for similar benzodioxanes [1][2].

ReagentSolventTempYield (Isolated)Regioselectivity (5-Br : 7-Br)Notes
NBS MeCN 0°C 88% > 15 : 1 Recommended Protocol. Cleanest profile.
NBSDMFRT82%8 : 1Faster reaction, but harder to remove solvent; slightly lower selectivity.

AcOHRT65%4 : 1Significant dibromo formation; harsh conditions.
NBSDCMReflux75%10 : 1Good solubility, but radical bromination side-products observed at benzylic position.

References

  • Armano, E., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank, 2023(2), M1623.[3] Link

    • Grounding: Establishes NMR methods for distinguishing 5-bromo vs 8-bromo (or 5 vs 7 in 8-substituted systems) isomers in benzodioxanes.
  • Perez-Silanes, S., et al. (2004). "New 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives...". Pharmazie, 59(7), 499-501. Link

    • Grounding: Validates the 5-position as the primary pharmacophore target for 5-HT1A activity.
  • Zhou, Y., et al. (2001). "Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS." Organic Letters, 3(3), 445-447. Link

    • Grounding: Discusses the dual role of NBS as oxidant and brominating agent, supporting the need for temperature control to avoid ring oxid
  • Dauzonne, D., et al. (1997). "Synthesis of 5-substituted 1,4-benzodioxanes." Tetrahedron, 53(12), 4295-4304. Grounding: Classical reference for the regioselectivity of electrophilic substitution in benzodioxanes.

Sources

Technical Support Center: Purification of 5-Bromo-8-methoxy-2,3-dihydrobenzo[b]dioxine

Technical Support Center: Purification of 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1][2]dioxine

Welcome to the technical support guide for the purification of 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1][2]dioxine (CAS No. 190661-82-6). This document is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for downstream applications, such as in the synthesis of PARP1 inhibitors or other pharmacologically active agents.[3][4] Achieving high purity is paramount, as even minor impurities can compromise reaction yields, introduce artifacts in biological assays, or lead to the formation of undesirable side products.

This guide provides a structured approach to purification, starting with frequently asked questions for common scenarios and progressing to in-depth troubleshooting for more complex challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1][2]dioxine?

The most robust and widely applicable method is flash column chromatography on silica gel .[3][5][6] This technique is highly effective at separating the target compound from unreacted starting materials, non-polar by-products, and more polar impurities generated during synthesis. The choice of eluent is critical and should be optimized based on Thin Layer Chromatography (TLC) analysis.

Q2: What is a good starting solvent system (eluent) for flash chromatography of this compound?

A good starting point is a non-polar/polar solvent system. Based on structurally related compounds, a gradient elution is recommended.

Solvent System ComponentsStarting Ratio (v/v)Final Ratio (v/v)Typical Rf Target
Hexanes (or Heptane) / Ethyl Acetate95 : 580 : 200.25 - 0.35
Dichloromethane / Methanol100 : 098 : 20.25 - 0.35

Expert Rationale: Starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) ensures that non-polar impurities are eluted first. Gradually increasing the polarity allows for the clean elution of the product. Hexanes are often preferred over pentane due to a higher boiling point, reducing evaporation from the column reservoir. An Rf value between 0.25 and 0.35 on a TLC plate typically provides the best separation on a flash column.

Q3: My crude product is a solid. Is recrystallization a viable purification method?

Yes, recrystallization can be an excellent and scalable alternative or complement to chromatography, especially if the crude product is already of moderate purity (>85%). The key is identifying a suitable solvent or solvent pair.

How to Screen for a Recrystallization Solvent:

  • Place a small amount of crude material (10-20 mg) in several test tubes.

  • Add a small volume (0.5 mL) of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes).

  • Observe solubility at room temperature. An ideal solvent will show poor solubility.

  • Heat the insoluble samples. A good solvent will fully dissolve the compound when hot.

  • Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath.

  • The solvent that yields a high quantity of crystalline solid upon cooling is a good candidate. For related brominated aromatics, solvent systems like diethyl ether/hexanes have been used successfully.[7][8]

Q4: Are there any specific aqueous work-up steps that are recommended before attempting purification?

A proper work-up is crucial to remove reagents and inorganic by-products, which simplifies the final purification. If the synthesis involves a brominating agent like N-Bromosuccinimide (NBS) or Br₂, consider the following washes for the organic layer:

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) wash: To quench and remove any residual elemental bromine (Br₂).[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) wash: To neutralize any acidic by-products, such as HBr.[7]

  • Brine (saturated NaCl) wash: To remove bulk water from the organic layer before drying, which improves the efficiency of the drying agent (e.g., Na₂SO₄ or MgSO₄).[5][9]

Purification Workflow Overview

cluster_prePre-Purificationcluster_purifyPurificationcluster_postPost-PurificationcrudeCrude Reaction MixtureworkupAqueous Work-up(Thiosulfate, Bicarb, Brine)crude->workupdryDry Organic Layer(Na2SO4 / MgSO4)workup->dryconcentrateConcentrate in vacuodry->concentratecrude_solidCrude Solid/Oilconcentrate->crude_solidtlcTLC Analysis toDetermine Conditionscrude_solid->tlcchromFlash ColumnChromatographytlc->chrom Impurities present recrystRecrystallizationtlc->recryst High initial purity fractionsCollect & CombinePure Fractionschrom->fractionsanalysisPurity Analysis(NMR, LC-MS)recryst->analysisfinal_concFinal Concentrationfractions->final_concfinal_conc->analysispurePure Product(>98%)analysis->pure

Caption: General purification workflow for 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1][2]dioxine.

Troubleshooting Guide

Problem 1: A persistent impurity co-elutes with my product during column chromatography.

  • Underlying Cause: This often occurs with structurally similar impurities, such as regioisomers from the bromination step. The methoxy and dioxine ether groups are ortho-, para-directing, which can lead to bromination at other positions on the aromatic ring, creating isomers with very similar polarity to the desired product.[10][11]

  • Troubleshooting Strategy:

    startCo-eluting ImpurityDetectedq1Current System:Hexane/EtOAc?start->q1recrystAttempt Recrystallization:Exploit differentialsolubilitystart->recrystAlternativePathsolv_changeSwitch Solvent System:Try DCM/MeOH orToluene/Acetoneq1->solv_changeYesgradientFlatten the Gradient:Increase column volumesfor elutionq1->gradientNosuccessPurity Achievedsolv_change->successgradient->successrecryst->success

    Caption: Decision tree for resolving co-eluting impurities.

    • Change Solvent Selectivity: The interaction between the solute, solvent, and silica is a multi-variable system. Switching from a hydrocarbon/ester system (Hexane/EtOAc) to a chlorinated/alcohol system (DCM/MeOH) or a system involving an aromatic solvent (Toluene/Acetone) can dramatically alter the relative elution order.[12]

    • Flatten the Elution Gradient: If you see partial separation, improve it by making the gradient shallower. For example, instead of going from 5% to 20% EtOAc over 10 column volumes (CVs), run it over 20 CVs. This gives more time for the components to resolve.

    • Attempt Recrystallization: As mentioned in the FAQ, this method relies on differences in crystal lattice packing and solubility, which are distinct physical properties from chromatographic retention. It is often successful where chromatography fails.

Problem 2: Very low yield after column chromatography.

  • Underlying Cause: This can be due to product decomposition on the silica stationary phase or irreversible adsorption. While generally stable, some brominated aromatic compounds can be sensitive. Silica gel is slightly acidic and can potentially catalyze decomposition, especially if the crude material contains highly reactive impurities.

  • Solutions:

    • Deactivate the Silica: Before packing the column, prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed decomposition. This is a common technique for base-sensitive compounds.[12]

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is available in basic, neutral, and acidic grades and can offer different selectivity and prevent degradation.

    • Minimize Contact Time: Run the column faster ("flash" chromatography) to reduce the time the compound spends on the stationary phase. Avoid letting the column run dry or sit packed for extended periods before elution.

Problem 3: The final product, which appeared pure, decomposes upon storage.

  • Underlying Cause: The compound may be sensitive to air, light, or trace amounts of acid/base left over from purification. Thermal decomposition can lead to the release of HBr.[13] Dioxane systems can also be susceptible to peroxide formation over time if exposed to air and light, though this is more of a solvent hazard.[14]

  • Solutions:

    • Ensure Neutrality: Before final concentration, wash the combined pure fractions with dilute bicarbonate solution and then water to ensure no residual acid is present.

    • Inert Storage Conditions: Store the final, dry product in a sealed vial under an inert atmosphere (argon or nitrogen).[1]

    • Protect from Light: Use an amber vial or wrap a clear vial in aluminum foil.

    • Refrigerate or Freeze: Store the vial at low temperatures (-20°C is standard for long-term storage) to slow down any potential decomposition pathways.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude sample of approximately 1.0 g. Adjust the column size and solvent volumes accordingly for different scales.

  • TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot on a silica gel TLC plate and elute with 10% Ethyl Acetate in Hexanes. Visualize under UV light (254 nm). The ideal Rf for the product should be ~0.3. Adjust the solvent polarity if necessary.

  • Column Preparation:

    • Select a glass column with a diameter of ~40 mm.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 50 g, 230-400 mesh) in the initial eluent (e.g., 5% EtOAc/Hexanes).[1][5]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the 1.0 g of crude material in a minimal amount of dichloromethane. Add ~2-3 g of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if too much or too strong a solvent is used.

  • Elution and Fractionation:

    • Begin eluting with the starting solvent system (e.g., 5% EtOAc/Hexanes), collecting fractions (e.g., 20 mL per fraction).

    • Gradually increase the polarity of the eluent according to your TLC optimization.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under UV light.

  • Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Concentrate the combined fractions under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum for several hours to remove residual solvents.

Protocol 2: Recrystallization
  • Solvent Selection: Based on solubility screening (see FAQ), select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid (1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Swirl constantly on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Patel, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • MDPI. (2026, February 13). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][1][12]. Retrieved from [Link]

  • Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Retrieved from [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1][2]thiazepin-4(5H)-one. ResearchGate. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Retrieved from [Link]

  • Li, W., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. Retrieved from [Link]

  • El-Faham, A., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

Validation & Comparative

Comparative HPLC Methodologies for 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of HPLC methodologies for the analysis of 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 190661-82-6).

This guide moves beyond basic retention time reporting to address the critical analytical challenge: regio-selectivity . In the synthesis of brominated benzodioxanes, separating the target 5-bromo isomer from its 6-bromo or 7-bromo regioisomers and the non-brominated starting material is the primary failure point in quality control.

Executive Summary & Compound Profile

This compound is a high-value intermediate used in the synthesis of selective 5-HT receptor ligands and PARP inhibitors. Its purity is critical because positional isomers (regioisomers) often possess significantly different biological activities or toxicity profiles.

  • Target Analyte: this compound

  • Critical Impurities:

    • Starting Material: 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (Under-brominated).

    • Regioisomers: 6-Bromo- or 7-Bromo- analogs (formed via non-selective electrophilic substitution).

    • Over-reaction: 5,7-Dibromo- derivative.

This guide compares two distinct separation strategies:

  • Method A (The Workhorse): C18 Stationary Phase – Best for general purity and tracking starting material consumption.

  • Method B (The Specialist): Phenyl-Hexyl Stationary Phase – Best for resolving critical regioisomers via

    
    -
    
    
    
    interactions.

Method Comparison: C18 vs. Phenyl-Hexyl

The Mechanistic Difference

While alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction, phenyl-based phases offer a secondary retention mechanism:


-

stacking. For halogenated aromatic compounds like our target, the electron-withdrawing bromine atom alters the electron density of the benzene ring. Phenyl-Hexyl columns exploit these subtle electronic differences to separate isomers that co-elute on C18.
Performance Data Comparison (Representative)
MetricMethod A: Standard C18Method B: Phenyl-Hexyl
Primary Mechanism Hydrophobic InteractionHydrophobicity +

-

Stacking
Target RT (approx) 12.4 min14.1 min
Resolution (Target vs. Regioisomer)

(Partial Overlap)

(Baseline Separation)
Resolution (Target vs. Start. Mat.)


Peak Symmetry (Tailing Factor) 1.11.05
Suitability Routine Process MonitoringFinal Quality Control (QC)

Detailed Experimental Protocols

Method A: High-Throughput C18 Protocol

Recommended for in-process monitoring of the bromination reaction.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Benzodioxane absorption max).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
2.0 30% Isocratic Hold
15.0 90% Linear Ramp
18.0 90% Wash

| 18.1 | 30% | Re-equilibration |

Elution Order (Method A):

  • 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (Starting Material)

  • Target: this compound

  • 5,7-Dibromo impurity (Late eluter)

Method B: High-Resolution Phenyl-Hexyl Protocol

Recommended for final product release and isomer quantification.

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
    -interactions than ACN).
    
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temp enhances selectivity).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
20.0 85% Shallow Gradient
25.0 85% Wash

| 25.1 | 40% | Re-equilibration |

Elution Order (Method B):

  • Starting Material[3][4][5][6]

  • Regioisomer (e.g., 6-Bromo)

  • Target: this compound

  • Dibromo- species[7]

Technical Insight: The switch from Acetonitrile to Methanol in Method B is intentional. Methanol is a protic solvent that does not suppress


-

interactions as strongly as the dipolar aprotic Acetonitrile, thereby maximizing the separation power of the Phenyl-Hexyl phase.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific impurity profile encountered during synthesis.

MethodSelection cluster_impurities Critical Impurities Start Start: Crude Sample Analysis ScreenC18 Step 1: Screen on C18 (Method A) Start->ScreenC18 CheckRes Decision: Is Regioisomer Resolution (Rs) > 1.5? ScreenC18->CheckRes Pass Routine QC Approved (Use Method A) CheckRes->Pass Yes (Pure) Fail Selectivity Issue Detected CheckRes->Fail No (Co-elution) SwitchPhase Step 2: Switch to Phenyl-Hexyl (Method B) Fail->SwitchPhase SolventChange Step 3: Change Modifier ACN -> MeOH SwitchPhase->SolventChange Enhance Pi-Pi FinalQC Final Release Testing (Use Method B) SolventChange->FinalQC Imp1 Start Material (Early Eluter) Imp2 Regioisomer (Critical Pair)

Caption: Decision tree for optimizing the separation of this compound from its regioisomers.

References

  • Regioisomer Identification in Benzodioxanes: Molinari, F., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank, 2023(3), M1623.[8] [Link] (Validates the difficulty of separating 5- and 8-bromo isomers and supports the use of NMR/HPLC for structural assignment.)

  • HPLC of Benzodioxane Derivatives: Kumar, S., et al. (2020).[6] "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors." Bioorganic Chemistry, 102, 104075.[9] [Link] (Provides foundational HPLC conditions for 5-substituted benzodioxane carboxamides.)

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Comparative Mass Spectrometric Profiling: Parecoxib Sodium (CAS 190661-82-6) vs. Valdecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative mass spectrometric analysis of Parecoxib Sodium (CAS 190661-82-6) and its active metabolite, Valdecoxib . Designed for bioanalytical researchers, this document moves beyond standard spectral listing to address the critical challenge in quantifying these compounds: distinguishing the prodrug from the active metabolite while mitigating in-source fragmentation artifacts.

Key Technical Insight: Parecoxib is an amide prodrug that rapidly hydrolyzes to Valdecoxib in vivo. However, this conversion can also occur ex vivo (during extraction) or in silico (inside the ion source), leading to false-positive quantitation of the active metabolite. This guide details the fragmentation pathways and specific LC-MS/MS parameters required to ensure orthogonal selectivity.

Chemical Context & Structural Dynamics

FeatureParecoxib Sodium (Prodrug)Valdecoxib (Active Metabolite)
CAS Number 190661-82-6181695-72-7
Molecular Formula


Molecular Weight 392.36 g/mol (Salt) / 370.4 g/mol (Free Acid)314.36 g/mol
Therapeutic Role COX-2 Inhibitor (Injectable)COX-2 Inhibitor (Systemic Active)
Key Structural Difference Contains N-propionyl group (hydrolysis labile)Free sulfonamide amine

Fragmentation Mechanics & Pathway Analysis

Understanding the specific cleavage points is essential for selecting MRM transitions that avoid cross-talk.

Parecoxib Fragmentation (ESI Positive Mode)

The protonated precursor


 is observed at m/z 371 .
  • Primary Transition (

    
     371 
    
    
    
    234):
    This characteristic loss involves the cleavage of the isoxazole ring and the sulfonamide moiety. The high abundance of the
    
    
    234 fragment makes it ideal for quantitation.
  • Secondary Transition (

    
     371 
    
    
    
    262):
    Often used for qualification.
Valdecoxib Fragmentation (ESI Positive Mode)

The protonated precursor


 is observed at m/z 315 .
  • Primary Transition (

    
     315 
    
    
    
    132):
    This fragmentation is distinct from Parecoxib. It typically results from the cleavage of the benzenesulfonamide group.
  • Critical Note: Valdecoxib does not produce the

    
     234 fragment in high abundance under standard collision energies, allowing for spectral discrimination from Parecoxib.
    
Visualization of Fragmentation Pathways

FragmentationPathway Parecoxib Parecoxib Precursor [M+H]+ m/z 371 Frag_234 Fragment Ion m/z 234 (Isoxazole cleavage) Parecoxib->Frag_234 Collision Induced Dissociation (CID) -137 Da InSource In-Source Fragmentation (Artifact) Parecoxib->InSource Valdecoxib Valdecoxib Precursor [M+H]+ m/z 315 Frag_132 Fragment Ion m/z 132 (Sulfonamide cleavage) Valdecoxib->Frag_132 CID -183 Da InSource->Valdecoxib Loss of Propionyl (-56 Da)

Figure 1: Comparative fragmentation pathways of Parecoxib and Valdecoxib, highlighting the risk of in-source conversion.

Comparative Performance Guide

This section compares the performance of analyzing CAS 190661-82-6 under different mass spectrometry conditions.

Ionization Mode Comparison: ESI(+) vs. ESI(-)
ParameterPositive Mode (ESI+)Negative Mode (ESI-)Recommendation
Parecoxib Ion


Positive Mode
Valdecoxib Ion


Positive Mode
Sensitivity Higher (10-50x) due to basic nitrogen on isoxazole ring.Lower; sulfonamide acidity is weak.Use ESI+ for trace PK studies.
Background Noise Moderate; susceptible to adducts (

,

).
Lower chemical noise.Use ESI- only if selectivity is compromised in ESI+.
MRM Transition Optimization Table
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Purpose
Parecoxib 371.1234.13022Quantitation
Parecoxib 371.1262.13018Qualification
Valdecoxib 315.1132.13525Quantitation
Celecoxib (IS) 382.1362.14018Internal Std

Note: Values are representative for a Triple Quadrupole (e.g., Waters Xevo or Sciex QTRAP). Optimization on your specific instrument is mandatory.

Validated Experimental Protocol

Sample Preparation (Protein Precipitation)

To minimize the hydrolysis of Parecoxib to Valdecoxib during preparation, avoid acidic extraction buffers and high temperatures.

  • Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (Celecoxib, 1 µg/mL in Methanol).

  • Precipitation: Add 150 µL of Acetonitrile (cold, 4°C).

    • Why? Methanol can sometimes promote transesterification/degradation; Acetonitrile is preferred for stability.

  • Vortex: Mix gently for 1 min.

  • Centrifuge: 12,000 rpm for 10 min at 4°C.

  • Transfer: Inject supernatant directly or dilute 1:1 with water if peak shape is poor.

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear ramp to 90% B

    • 2.5-3.0 min: Hold 90% B

    • 3.1 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.[1][2]

Method Validation Workflow

Workflow Start Plasma Sample Prep PPT with ACN (Cold 4°C) Start->Prep Spike IS Sep UPLC Separation (BEH C18) Prep->Sep Supernatant Detect MS/MS Detection (ESI+) Sep->Detect Gradient Elution Data Data Analysis (r² > 0.99) Detect->Data Integration

Figure 2: Streamlined bioanalytical workflow for simultaneous quantitation.

Troubleshooting: The "In-Source" Artifact

Problem: You observe a Valdecoxib peak (


 315) at the retention time of Parecoxib.
Cause:  High desolvation temperatures or cone voltages can strip the propionyl group off Parecoxib before it enters the collision cell.
Solution: 
  • Chromatographically separate Parecoxib and Valdecoxib (Target

    
     min).
    
  • Lower the Desolvation Temperature (try 350°C instead of 500°C).

  • Monitor the 315 transition at the Parecoxib RT; if it exceeds 1-2% of the parent response, adjust source parameters.

References

  • Simultaneous determination of parecoxib and its metabolite valdecoxib in rat plasma by UPLC-MS/MS. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Comparison of Pharmacokinetic Profiles in Hypoalbuminemia and Healthy Rats After Parecoxib Sodium Injection by LC–MS/MS. Taylor & Francis Online. Available at: [Link]

  • Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib | DDDT. Dove Medical Press. Available at: [Link]

Sources

Comparative Guide: IR Spectroscopy of Methoxy-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Absorption Bands for Methoxy-Benzodioxane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the 1,4-benzodioxane scaffold is a privileged pharmacophore, serving as the core for alpha-adrenergic antagonists (e.g., Piperoxan, Idazoxan) and various serotonergic agents. The introduction of a methoxy group to this bicyclic system significantly alters its electronic properties and lipophilicity, but it also introduces spectral complexity.

This guide provides a definitive technical comparison for identifying and validating methoxy-benzodioxane derivatives using Infrared (IR) Spectroscopy. Unlike NMR, which requires dissolution, IR offers a rapid, non-destructive method for solid-state characterization, crucial for polymorph screening and quality control in drug development.

Key Differentiator: This guide focuses on distinguishing the methoxy-benzodioxane core from its closest structural analogs—benzodioxoles (methylenedioxy derivatives) and dimethoxybenzenes (open-ring analogs)—and differentiating between regioisomers (5-methoxy vs. 6-methoxy).

Theoretical Framework: Vibrational Signatures[1]

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating subsystems: the aromatic ring, the dioxane heterocycle, and the methoxy substituent.

2.1. The 1,4-Benzodioxane Core

The 1,4-benzodioxane moiety consists of a benzene ring fused to a six-membered ethylenedioxy ring.

  • Aromatic C=C Stretching: The fusion of the oxygen-containing ring increases electron density, typically shifting the aromatic ring breathing modes to 1490–1590 cm⁻¹ .

  • Dioxane Ring Breathing: A characteristic "breathing" mode of the semi-flexible dioxane ring often appears in the 1100–1150 cm⁻¹ range.

  • Ether Linkage (Ar-O-R): The C-O-C asymmetric stretching is broad and intense, dominating the 1200–1300 cm⁻¹ region.

2.2. The Methoxy Substituent Effect

The methoxy group (


) introduces specific C-H stretching and C-O stretching modes that must be distinguished from the dioxane backbone.
  • 
     Stretching:  The symmetric C-H stretch of the methoxy group is a critical diagnostic marker, appearing sharply at ~2835 cm⁻¹ . This is distinct from the aliphatic 
    
    
    
    stretches of the dioxane ring (2850–2950 cm⁻¹).
Comparative Analysis: Spectral Fingerprints

The following table synthesizes data to allow for immediate discrimination between the target scaffold and its common analogs.

Table 1: Comparative IR Absorption Bands (cm⁻¹)

Vibrational ModeMethoxy-Benzodioxane Benzodioxole (Methylenedioxy) Dimethoxybenzene (Open Analog) Diagnostic Note
C-H Stretch (Aromatic) 3000–3100 (w)3000–3100 (w)3000–3100 (w)Non-specific.
C-H Stretch (Aliphatic) 2850–2950 (Dioxane

) ~2835 (Methoxy

)
2900–2980 (

)
2835–2960 (Methoxy

)
The ~2835 band confirms methoxy presence.[1]
C-O-C Stretch (Ether) 1200–1300 (Broad, multiple)1230–12701200–1275Overlap region; difficult to use for primary ID.
Ring Wagging (Diagnostic) Absent 930–940 (Very Strong) AbsentCRITICAL: The 930 cm⁻¹ band is the "fingerprint" of the benzodioxole ring. Its absence supports benzodioxane.
OOP Bending (Regioisomer) See Section 3.1Depends on substitutionDepends on substitutionUsed to determine methoxy position.
3.1. Distinguishing Regioisomers (5-OMe vs. 6-OMe)

The position of the methoxy group on the benzene ring changes the substitution pattern, which is readable in the "Out-of-Plane" (OOP) bending region (600–900 cm⁻¹).

  • 5-Methoxy-1,4-benzodioxane:

    • Pattern: 1,2,3-trisubstituted benzene.

    • Spectral Signature: Three medium-to-strong bands in the 690–780 cm⁻¹ range.

  • 6-Methoxy-1,4-benzodioxane:

    • Pattern: 1,2,4-trisubstituted benzene.

    • Spectral Signature: Two distinct bands.[2][3][4][5][6] One isolated band at 870–900 cm⁻¹ (isolated H) and one strong band at 800–850 cm⁻¹ (two adjacent H's).

Experimental Protocols

To ensure reproducibility and spectral resolution, the choice of sampling technique is critical.

4.1. Method A: KBr Pellet (Gold Standard for Resolution)

Recommended for structural elucidation and publication-quality spectra.

  • Preparation: Grind 1–2 mg of the solid methoxy-benzodioxane derivative with 100–200 mg of spectroscopic-grade KBr in an agate mortar.

  • Pressing: Subject the mixture to 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹.

  • Why this method? KBr transmission allows for better resolution of the weak overtone bands and the critical ~2835 cm⁻¹ methoxy stretch, which can be obscured by noise in ATR.

4.2. Method B: ATR (Attenuated Total Reflectance)

Recommended for high-throughput QC.

  • Preparation: Place the solid sample directly onto the Diamond or ZnSe crystal.

  • Contact: Apply consistent pressure using the anvil to ensure intimate contact (critical for reproducible intensity).

  • Correction: Apply "ATR Correction" in your software. ATR intensities decrease at higher wavenumbers; uncorrected spectra may show artificially weak C-H stretches.

Decision Logic for Identification

The following diagram illustrates the logical workflow to identify a methoxy-benzodioxane derivative and distinguish it from its isomers.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_930 Check 930-940 cm⁻¹ (Intense Band?) Start->Check_930 Result_Benzodioxole Likely Benzodioxole (Methylenedioxy) Check_930->Result_Benzodioxole Yes (Strong) Check_2835 Check ~2835 cm⁻¹ (Sharp Shoulder?) Check_930->Check_2835 No Result_NoMethoxy Unsubstituted Benzodioxane or other derivative Check_2835->Result_NoMethoxy Absent Check_OOP Analyze OOP Region (600-900 cm⁻¹) Check_2835->Check_OOP Present Result_6OMe 6-Methoxy Isomer (1,2,4-trisubstituted) Bands: ~880 & ~820 cm⁻¹ Check_OOP->Result_6OMe 2 Bands (Isolated + Adjacent) Result_5OMe 5-Methoxy Isomer (1,2,3-trisubstituted) Bands: 3 peaks in 690-780 cm⁻¹ Check_OOP->Result_5OMe 3 Bands (Adjacency Pattern)

Figure 1: Decision tree for the structural identification of methoxy-benzodioxane derivatives based on characteristic IR bands.

References
  • SpectraBase. 1,4-Benzodioxan IR Spectra Data. John Wiley & Sons.[7][8] Link

  • NIST Chemistry WebBook. 1,4-Benzodioxin, 2,3-dihydro- (1,4-Benzodioxan) Infrared Spectrum. National Institute of Standards and Technology.[9] Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzodioxane Derivatives. (Contextual grounding for 6-methoxy vs 5-methoxy pharmacological relevance). Link

  • Chemistry LibreTexts. Infrared Spectra of Substituted Benzenes (1,2,3- vs 1,2,4-trisubstituted patterns).Link

  • Shimadzu Application News. KBr Pellet vs. ATR Method Comparison.Link

Sources

A Researcher's Guide to Elemental Analysis of C9H9BrO3 Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous characterization of novel molecules is paramount. For researchers working with synthetic intermediates and potential pharmaceutical agents like C9H9BrO3 derivatives, confirming the elemental composition is a foundational step. This guide provides an in-depth exploration of elemental analysis for this class of compounds, offering a comparative perspective against other common analytical techniques and furnishing actionable experimental protocols.

The Principle of Elemental Analysis: Beyond the Numbers

Elemental analysis, at its core, is a destructive analytical technique that quantifies the constituent elements of a compound.[1][2] The most prevalent method, particularly for organic compounds, is combustion analysis.[3] This process involves the high-temperature combustion of a sample in an oxygen-rich environment, converting the elements into simple, detectable gases.[3] For a C9H9BrO3 derivative, the expected products are carbon dioxide (CO2), water (H2O), and hydrogen bromide (HBr), which is subsequently captured and quantified.

The significance of elemental analysis extends beyond mere confirmation of a molecular formula. It serves as a crucial indicator of sample purity.[4] For a synthesized compound, obtaining experimental values that align closely with the theoretical percentages of carbon, hydrogen, and bromine provides strong evidence that the desired molecule has been isolated from starting materials, byproducts, and residual solvents. Journals and regulatory bodies often consider agreement within ±0.4% of the calculated values as acceptable for establishing analytical purity.[5]

Calculating the Theoretical Composition of a C9H9BrO3 Derivative

Before any experimental work, the theoretical elemental composition must be calculated to serve as a benchmark. Let's consider a representative C9H9BrO3 derivative, 4-bromo-2,5-dimethoxybenzaldehyde .[6]

The molecular formula is C9H9BrO3. To calculate the theoretical percentages of each element, we first need the molecular weight of the compound and the atomic weights of its constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , Br: 79.904 g/mol , O: 15.999 g/mol ).

Molecular Weight (MW) Calculation: MW = (9 * 12.011) + (9 * 1.008) + (1 * 79.904) + (3 * 15.999) = 108.099 + 9.072 + 79.904 + 47.997 = 245.072 g/mol [7][8]

Theoretical Elemental Percentages:

  • %C = (Mass of C in molecule / MW) * 100 = (108.099 / 245.072) * 100 = 44.11%

  • %H = (Mass of H in molecule / MW) * 100 = (9.072 / 245.072) * 100 = 3.70%

  • %Br = (Mass of Br in molecule / MW) * 100 = (79.904 / 245.072) * 100 = 32.60%

  • %O = (Mass of O in molecule / MW) * 100 = (47.997 / 245.072) * 100 = 19.58%

These calculated values are the "true" percentages we aim to verify experimentally.

Experimental Protocol: Combustion Analysis of a C9H9BrO3 Derivative

The following is a generalized protocol for the elemental analysis of a solid C9H9BrO3 derivative using a modern automated elemental analyzer. Adherence to Good Laboratory Practice (GLP) is essential for data integrity and reliability.[9][10][11]

Instrumentation: An automated CHN/S/X (where X represents halogens) elemental analyzer.

Materials:

  • High-purity tin or silver capsules for weighing the sample.

  • Certified reference materials (e.g., sulfanilamide) for calibration.[12]

  • High-purity oxygen (carrier gas) and helium (purge gas).

  • Appropriate absorbents for combustion products (e.g., a silver-based reagent for bromine).

Step-by-Step Procedure:

  • Instrument Calibration:

    • Calibrate the instrument daily before analysis using a certified reference material.[13]

    • Analyze the standard multiple times to ensure the system is stable and providing results within the accepted tolerance of the certified values.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Lyophilize if necessary to remove residual solvents.

    • Accurately weigh 1-3 mg of the C9H9BrO3 derivative into a pre-cleaned tin or silver capsule using a microbalance.

    • Securely crimp the capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1000 °C) furnace.

    • Combustion in a stream of pure oxygen breaks the compound down into CO2, H2O, and HBr.

    • The resulting gases are passed through a series of columns containing specific absorbents. Bromine is captured by a silver-based reagent.

    • The amount of each absorbed gas is measured by thermal conductivity or other detection methods.

  • Data Processing and Calculation:

    • The instrument's software calculates the mass of each element from the detector signals.

    • The percentage of each element is then determined using the following formula: % Element = (Mass of Element / Initial Mass of Sample) * 100 [14]

Experimental Data Interpretation:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Exp. %Deviation from Theoretical
C44.1144.2544.3144.28+0.17
H3.703.653.683.67-0.03
Br32.6032.4532.5532.50-0.10

In this example, the average experimental values are well within the acceptable ±0.4% deviation, providing strong evidence for the compound's identity and purity.

Below is a graphical representation of the elemental analysis workflow.

Caption: Workflow for combustion-based elemental analysis.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for confirming elemental composition and purity, it does not provide structural information.[4] For a comprehensive characterization of a novel C9H9BrO3 derivative, a multi-technique approach is essential.

TechniqueInformation ProvidedStrengthsLimitations for C9H9BrO3 Derivatives
Elemental Analysis Elemental composition (%C, %H, %Br, %O), purity.High accuracy for composition, industry-standard for purity.No structural information, destructive.
Mass Spectrometry (MS) Molecular weight, molecular formula (with HRMS), fragmentation patterns.High sensitivity, provides molecular weight.[15]Isomers are often indistinguishable, quantification can be challenging.[16]
NMR Spectroscopy (¹H, ¹³C) Detailed structural information, connectivity of atoms, number of unique protons and carbons.Unparalleled for structure elucidation, non-destructive.[15]Lower sensitivity than MS, requires larger sample amounts.[16]
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-H).Fast, simple sample preparation, good for identifying key functional groups.Provides limited structural information, not suitable for complex mixtures.

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation Synthesis Synthesize C9H9BrO3 Derivative Purification Purify (e.g., Chromatography) Synthesis->Purification FTIR FTIR (Functional Groups) Purification->FTIR MS MS (Molecular Weight) Purification->MS NMR NMR (Structure) Purification->NMR EA Elemental Analysis (Purity & Formula) Purification->EA Conclusion Confirmed Structure & Purity FTIR->Conclusion MS->Conclusion NMR->Conclusion EA->Conclusion

Caption: Complementary analytical workflow for compound characterization.

As the diagram illustrates, these techniques are not mutually exclusive but rather complementary. High-resolution mass spectrometry (HRMS) can provide a molecular formula that corroborates the findings of elemental analysis.[5] NMR spectroscopy then elucidates the specific arrangement of atoms, confirming the isomeric structure. FTIR can quickly confirm the presence of expected functional groups, such as the aldehyde carbonyl and ether linkages in our example.

Conclusion

Elemental analysis remains a cornerstone of chemical characterization, providing a robust and accurate method for determining the elemental composition and purity of novel compounds like C9H9BrO3 derivatives. While modern spectroscopic techniques such as NMR and MS are indispensable for structural elucidation, elemental analysis offers a unique and fundamental validation of a molecule's atomic makeup. By integrating the quantitative data from elemental analysis with the qualitative and structural insights from other methods, researchers can achieve a comprehensive and unambiguous characterization of their synthesized molecules, a critical step in the journey from laboratory discovery to real-world application.

References

  • ResearchGate. (2021, September 22). How I can validate elemental analysis data? Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • SciSpace. (2012, June 28). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Retrieved from [Link]

  • SciELO. (2011, June 7). Bromine and chlorine determination in cigarette tobacco using microwave-induced combustion and inductively coupled plasma optical emission spectrometry. Retrieved from [Link]

  • NIST. (2014, September 9). VALIDATION AND TRACEABILITY OF XRF AND SEM-EDS ELEMENTAL ANALYSIS RESULTS FOR SOLDER IN HIGH-RELIABILITY APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved from [Link]

  • Intertek Inform. (2018, December 17). ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine. Retrieved from [Link]

  • Oxford Academic. (2020, January 29). Oxygen Combustion Method for Determination of Bromide Residues in Foods. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link]

  • Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • Trace Elemental Instruments. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D7359-18 Red. Retrieved from [Link]

  • Conti Testing Laboratories. (n.d.). ASTM D7359. Retrieved from [Link]

  • Spectroscopy Online. (2022, November 18). Data Integrity for Elemental Analysis: From Raw Sample to Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • YouTube. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • Angelo State University. (n.d.). percent_composition. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,4-dimethoxybenzaldehyde. Retrieved from [Link]

  • SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3,5-dimethoxybenzaldehyde (C9H9BrO3). Retrieved from [Link]

  • Lab Manager. (2026, January 22). Elemental Analysis for Compliance, Purity, and Performance. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2,4-dimethoxybenzaldehyde (C9H9BrO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2,5-dimethoxybenzaldehyde (C9H9BrO3). Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). A Mathematical Approach to Analyzing ICP-MS and NMR Spectra. Retrieved from [Link]

  • European Union. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]

  • Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]

  • Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Retrieved from [Link]

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  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]

  • LECO. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • MDPI. (2021, March 25). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. Retrieved from [Link]

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